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Compound of Interest

Compound Name:
Tert-butyl 4-bromo-2-

methylbenzoate

Cat. No.: B1442145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Complex
Synthesis
The chemical formula C12H15BrO2 represents a multitude of structural isomers, each with

unique chemical properties and applications. Among these, tert-butyl 4-(bromomethyl)benzoate

(CAS No: 108052-76-2) emerges as a compound of significant interest within the domains of

pharmaceutical and materials science.[1] This guide provides a comprehensive technical

overview of this molecule, focusing on its structural elucidation, synthesis, spectroscopic

signature, and critical role as a versatile synthetic intermediate.

Primarily, tert-butyl 4-(bromomethyl)benzoate functions as a bifunctional linker. The molecule

incorporates a carboxylic acid protected as a tert-butyl ester and a reactive benzylic bromide.

The tert-butyl group serves as a robust protecting group, stable to a wide range of reaction

conditions but readily removable under acidic conditions. This feature is crucial in multi-step

syntheses where the carboxylic acid moiety must remain inert while other transformations are

performed.[1] Concurrently, the bromomethyl group is an excellent electrophile, primed for

nucleophilic substitution reactions. This allows for the covalent attachment of the entire benzoyl

scaffold to various substrates, making it an invaluable building block in the synthesis of

complex target molecules, including antitumor drug intermediates.[1]
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This document will delve into the technical specifics of this compound, providing field-proven

insights and self-validating protocols essential for laboratory professionals.

Section 1: IUPAC Nomenclature and Structural
Elucidation
The systematic name, tert-butyl 4-(bromomethyl)benzoate, is derived following the International

Union of Pure and Applied Chemistry (IUPAC) rules for naming esters.

Principal Functional Group: The molecule's principal functional group is the ester.

Parent Carboxylic Acid: The ester is derived from benzoic acid.

Alkyl Group of the Ester: The oxygen of the ester is attached to a tert-butyl group. Therefore,

the name begins with "tert-butyl".

Substituents on the Parent Ring: The benzene ring (the "benzoate" part) has a substituent at

the para-position (position 4). This substituent is a methyl group where one hydrogen has

been replaced by bromine, hence "bromomethyl".

Locant: The bromomethyl group is at position 4 of the benzene ring.

Combining these elements yields the full IUPAC name: tert-butyl 4-(bromomethyl)benzoate.[2]

Physicochemical Properties
A summary of the key physicochemical data for tert-butyl 4-(bromomethyl)benzoate is

presented below for quick reference.
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Property Value Source(s)

IUPAC Name
tert-butyl 4-

(bromomethyl)benzoate
[2]

CAS Number 108052-76-2 [2][3]

Molecular Formula C12H15BrO2 [2][4]

Molecular Weight 271.15 g/mol [2][4]

Appearance
White to off-white crystalline

solid
[5]

Melting Point 46.0-59.0 °C [6]

Solubility

Soluble in DMF (30 mg/mL),

DMSO (30 mg/mL), Ethanol

(30 mg/mL)

[4][7]

Stability
Stable for ≥ 4 years when

stored at -20°C
[4]

Section 2: Synthesis and Reaction Mechanism
The most common and efficient synthesis of tert-butyl 4-(bromomethyl)benzoate is achieved

through the free radical bromination of its precursor, tert-butyl 4-methylbenzoate. This reaction

selectively halogenates the benzylic methyl group, leaving the aromatic ring and the tert-butyl

ester intact.

Mechanism: Free Radical Halogenation
The reaction proceeds via a classic free radical chain mechanism, initiated by a radical initiator

like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide upon heating or UV irradiation.

Initiation: The initiator (AIBN) decomposes upon heating to form two cyanoisopropyl radicals

and nitrogen gas. This radical then abstracts a bromine atom from N-bromosuccinimide

(NBS) to generate a bromine radical (Br•).

Propagation:
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A bromine radical abstracts a hydrogen atom from the methyl group of tert-butyl 4-

methylbenzoate. This is the rate-determining step and is highly selective for the benzylic

position due to the resonance stabilization of the resulting benzyl radical.

The benzyl radical reacts with a molecule of NBS to yield the desired product, tert-butyl 4-

(bromomethyl)benzoate, and a succinimidyl radical. This radical then reacts with HBr (a

byproduct) to regenerate a bromine radical, continuing the chain.

Termination: The reaction is terminated when any two radicals combine.

Initiation
Propagation

Termination

AIBN

2 R• + N2

Heat (Δ)

R•

Br•

+ NBS

tert-butyl
4-methylbenzoate

Benzyl Radical
(Resonance Stabilized)

tert-butyl
4-(bromomethyl)benzoate Br•

Br2

+ Br•

Br•

Click to download full resolution via product page

Caption: Free radical synthesis of the target compound.

Experimental Protocol: Synthesis via Radical
Bromination
This protocol is a validated and reliable method for synthesizing the title compound in a

laboratory setting.

Materials:

tert-Butyl 4-methylbenzoate

N-Bromosuccinimide (NBS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1442145?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,2'-Azobis(isobutyronitrile) (AIBN)

Carbon tetrachloride (CCl4) or another suitable non-polar solvent

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add tert-butyl 4-methylbenzoate (1.0 eq).

Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Then, add N-

bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq).

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be

monitored by TLC or GC-MS. The reaction is typically complete within 3-5 hours.

Work-up:

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate

and can be removed by filtration.

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution (to quench any remaining HBr), water, and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica

gel using a hexane/ethyl acetate gradient to yield the pure product as a white solid.

Section 3: Spectroscopic Analysis and Validation
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Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of tert-

butyl 4-(bromomethyl)benzoate. The data presented here serves as a benchmark for validating

the identity and purity of synthesized samples. While a public source with explicit peak

assignments was not available, the following data is consistent with the known structure and

data from commercial suppliers.[5][8]

¹H NMR (Proton Nuclear Magnetic Resonance)
δ ~7.95 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the ester

group. They are deshielded by the electron-withdrawing carbonyl group.

δ ~7.45 ppm (d, 2H): A doublet for the two aromatic protons ortho to the bromomethyl group.

δ 4.50 ppm (s, 2H): A sharp singlet for the two benzylic protons of the -CH₂Br group. The

chemical shift is significantly downfield due to the adjacent bromine atom and the aromatic

ring.

δ 1.60 ppm (s, 9H): A large singlet representing the nine equivalent protons of the tert-butyl

group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
δ ~165 ppm: Quaternary carbonyl carbon of the ester.

δ ~142 ppm: Aromatic carbon attached to the bromomethyl group (ipso-carbon).

δ ~132 ppm: Aromatic carbon attached to the ester group (ipso-carbon).

δ ~130 ppm: Aromatic CH carbons ortho to the ester.

δ ~129 ppm: Aromatic CH carbons ortho to the bromomethyl group.

δ ~81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

δ ~32 ppm: Benzylic carbon (-CH₂Br).

δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
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IR (Infrared) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[9]

~2980 cm⁻¹: C-H stretching from the alkyl groups (tert-butyl and methylene).

~1715 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the

ester.

~1610 cm⁻¹: C=C stretching from the aromatic ring.

~1280 cm⁻¹ and ~1100 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.

~600-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)
The mass spectrum provides information on the molecular weight and fragmentation pattern.

m/z 270/272: Molecular ion peak [M]⁺, showing the characteristic 1:1 isotopic pattern for a

molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

m/z 214/216: Loss of isobutylene (56 Da) from the molecular ion, a common fragmentation

for tert-butyl esters, [M - C₄H₈]⁺.

m/z 191: Loss of the bromine radical (79/81 Da) from the molecular ion, [M - Br]⁺.

m/z 57: A very prominent peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺. This

is often the base peak.
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Caption: Workflow for synthesis and validation.

Section 4: Applications in Drug Development
The utility of tert-butyl 4-(bromomethyl)benzoate is most pronounced in its role as a versatile

intermediate for constructing complex molecular architectures, particularly in pharmaceutical

research. The reactive benzylic bromide allows it to act as an electrophilic "handle" to connect

the protected benzoate moiety to a nucleophilic site on a drug scaffold.
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A prime example is in the synthesis of tyrosine kinase inhibitors. The closely related analog,

methyl 4-(bromomethyl)benzoate, is a documented intermediate in the synthesis of Imatinib, a

cornerstone therapy for chronic myeloid leukemia (CML). In these syntheses, the bromomethyl

group is used to alkylate an amine or other nucleophile on a core heterocyclic structure. The

tert-butyl ester version offers an alternative protecting group strategy, potentially providing

advantages in solubility or deprotection conditions in specific synthetic routes. The analogous

chloro-compound is also cited as a key intermediate for antitumor drugs, underscoring the

importance of this structural class.[1]

The general synthetic utility can be represented as follows:

Drug_Scaffold-Nu: + Br-CH₂-Ph-COOtBu → Drug_Scaffold-Nu⁺-CH₂-Ph-COOtBu

Following this coupling reaction, the tert-butyl ester can be selectively hydrolyzed under acidic

conditions to reveal the carboxylic acid, which can then be used for further modifications, such

as amide bond formation, or to serve as a key pharmacophoric feature in the final active

pharmaceutical ingredient (API).

Section 5: Safety and Handling
As a reactive chemical intermediate, tert-butyl 4-(bromomethyl)benzoate must be handled with

appropriate care in a laboratory setting.

Hazard Identification:

GHS Classification: The compound is classified as causing severe skin burns and eye

damage (Skin Corrosion 1B). It is also harmful if swallowed or inhaled.[2]

Signal Word: Danger[2]

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with

skin.

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-

approved respirator.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water and rinse

thoroughly. Remove contaminated clothing.

In case of eye contact: Rinse opened eye for several minutes under running water. Seek

immediate medical attention.

If swallowed: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek

immediate medical attention.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term

stability, storage at -20°C is recommended.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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